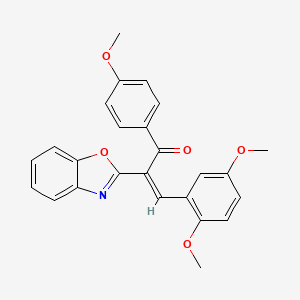![molecular formula C19H23N3O3 B12171132 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B12171132.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide is a complex organic compound that features a unique combination of an oxazole ring and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the indole moiety. The final step involves the formation of the propanamide linkage.
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as alkenyl imidates.
Indole Moiety Introduction: The indole moiety can be introduced via a coupling reaction with the oxazole intermediate.
Propanamide Linkage Formation: The final step involves the formation of the propanamide linkage through amidation reactions under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the oxazole ring.
Substitution: The compound can undergo substitution reactions, especially at the oxazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the oxazole ring may produce dihydro-oxazole derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to the desired biological effects. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride
- 1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
Uniqueness
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide is unique due to its specific combination of an oxazole ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H23N3O3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)indol-4-yl]propanamide |
InChI |
InChI=1S/C19H23N3O3/c1-13-15(14(2)25-21-13)7-8-19(23)20-17-5-4-6-18-16(17)9-10-22(18)11-12-24-3/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,20,23) |
Clave InChI |
SVOKTWZADCHVMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CCC(=O)NC2=C3C=CN(C3=CC=C2)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12171051.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide](/img/structure/B12171069.png)


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12171082.png)
![N-(3,4-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12171088.png)
methanone](/img/structure/B12171091.png)
![7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12171097.png)

![3,4-dimethyl-N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12171105.png)

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B12171115.png)
![2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12171116.png)
